N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C15H16BrNO2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of N-(4-azido-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide.
Oxidation: Formation of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonic acid.
Reduction: Formation of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenamine.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)acetamide
- N-(4-bromo-2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-1-(furan-2-yl)methanimine
Uniqueness
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-15-6-5-14(17)9-11(15)2/h5-9,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMKSSLXOGCJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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